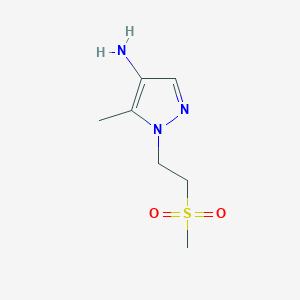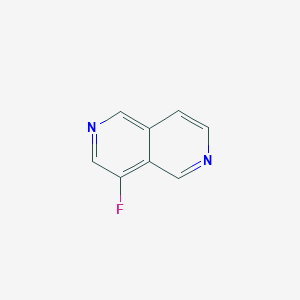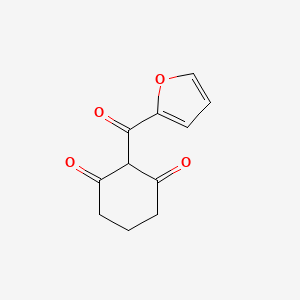
2-(Furan-2-carbonyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-carbonyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.2 g/mol It features a furan ring attached to a cyclohexane-1,3-dione moiety, making it a unique structure in organic chemistry
Métodos De Preparación
The synthesis of 2-(Furan-2-carbonyl)cyclohexane-1,3-dione typically involves the reaction of furan-2-carboxylic acid with cyclohexane-1,3-dione under specific conditions. One common method includes the use of a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
2-(Furan-2-carbonyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Furan-2-carbonyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-carbonyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-(Furan-2-carbonyl)cyclohexane-1,3-dione can be compared with other similar compounds, such as:
2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one: This compound also features a furan ring but has a different core structure.
2,5-Dihydrofuran: A simpler furan derivative with different reactivity and applications.
Cyclohexane-1,3-dione derivatives: These compounds share the cyclohexane-1,3-dione moiety but differ in their substituents and overall structure.
The uniqueness of this compound lies in its combined furan and cyclohexane-1,3-dione structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
2-(furan-2-carbonyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H10O4/c12-7-3-1-4-8(13)10(7)11(14)9-5-2-6-15-9/h2,5-6,10H,1,3-4H2 |
Clave InChI |
AKKNOZCLSZRJCO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)
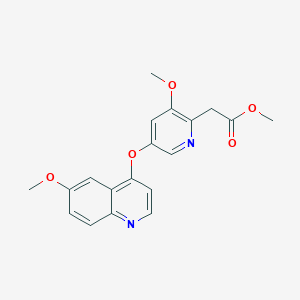
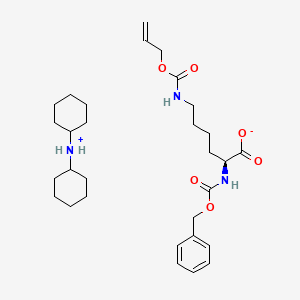


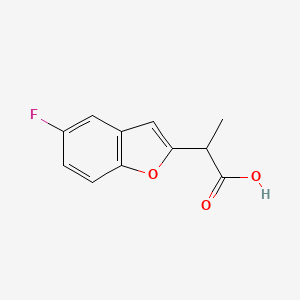

![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13078483.png)
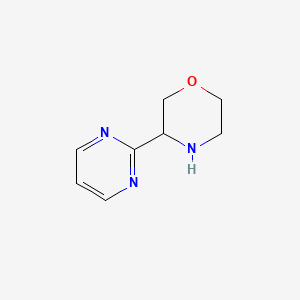
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)
